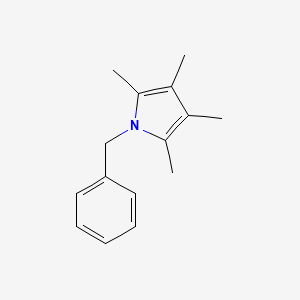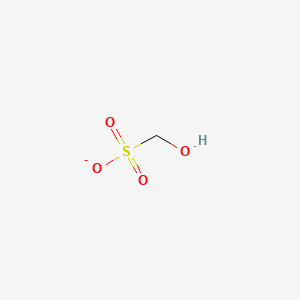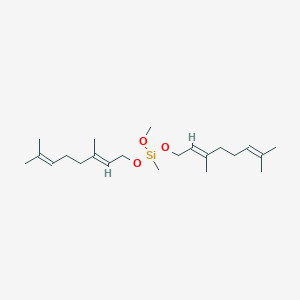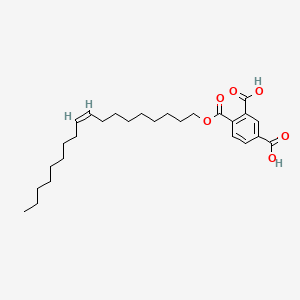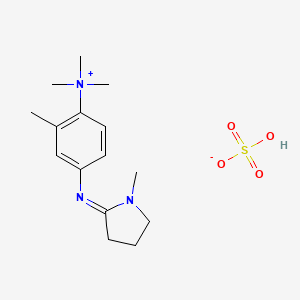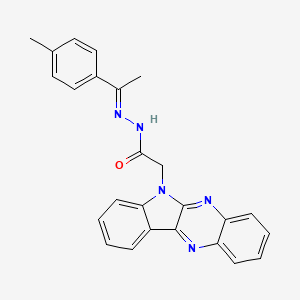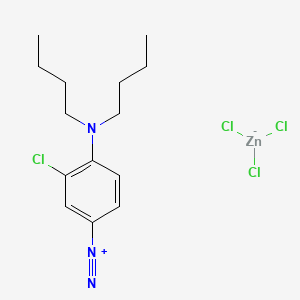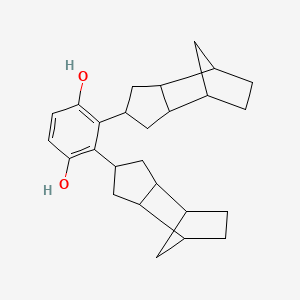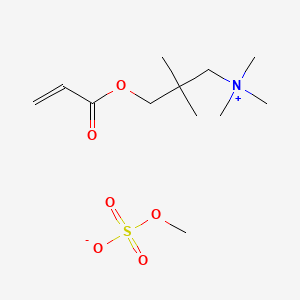
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and functional groups. The compound is characterized by the presence of a sulphonate group, a hydroxy group, and a butynyl group, which contribute to its diverse chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate typically involves the reaction of 2-butyne-1,4-diol with 1,2-oxathiolane 2,2-dioxide in the presence of sodium hydroxide . This reaction results in the formation of the desired compound through a series of steps that include the formation of intermediate products and their subsequent conversion to the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with different functional groups replacing the sulphonate group.
Scientific Research Applications
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate involves its interaction with molecular targets through its functional groups. The hydroxy and sulphonate groups can form hydrogen bonds and ionic interactions with target molecules, while the butynyl group can participate in various chemical reactions. These interactions and reactions contribute to the compound’s effects in different applications .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-hydroxy-3-((4-hydroxy-2-butynyl)oxy)propanesulphonate
- 2-Butyne-1,4-diol, reaction products with 1,2-oxathiolane 2,2-dioxide and sodium hydroxide
Uniqueness
Sodium 3-((4-hydroxy-2-butynyl)oxy)propanesulphonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique balance of oxidation, reduction, and substitution capabilities, making it versatile for various applications .
Properties
CAS No. |
75032-91-6 |
|---|---|
Molecular Formula |
C7H11NaO5S |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
sodium;3-(4-hydroxybut-2-ynoxy)propane-1-sulfonate |
InChI |
InChI=1S/C7H12O5S.Na/c8-4-1-2-5-12-6-3-7-13(9,10)11;/h8H,3-7H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
IGRGEBBXERSCPC-UHFFFAOYSA-M |
Canonical SMILES |
C(COCC#CCO)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




